2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Catalog No.
S1910791
CAS No.
291289-41-3
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxyli...

CAS Number

291289-41-3

Product Name

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)

InChI Key

NEGPAVSXSLHMAR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O

Molecular Structure Analysis

BICA possesses a bicyclic structure. The inner ring is an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms. Fused to this is a benzene ring, resulting in the overall benzo[d]imidazole core. A carboxylic acid group (COOH) is attached at the fifth position of the imidazole ring, while a keto group (C=O) is present at the second position [].

This structure offers several notable features:

  • The presence of the aromatic rings suggests potential for participation in pi-pi stacking interactions, which are crucial for molecular recognition in biological systems [].
  • The carboxylic acid group can participate in hydrogen bonding, another key interaction in biological processes [].
  • The keto group may contribute to the electronic properties of the molecule, influencing its reactivity.

Chemical Reactions Analysis

  • Cyclization reactions to form the imidazole ring
  • Functional group modifications to introduce the carboxylic acid and keto groups
  • Organic synthesis

    OBD serves as a building block for the synthesis of more complex molecules. Researchers can modify OBD to create new compounds with potential applications in various fields, such as pharmaceuticals and materials science. Source: Sigma-Aldrich product page:

  • Biological studies

    Some studies have investigated the potential biological properties of OBD. For instance, research has explored its effects on certain enzymes or its interaction with biological pathways. However, more research is needed to fully understand its biological activity. Source 1: , Source 2:

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid

Dates

Modify: 2023-08-16

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